molecular formula C22H13NO6 B2434862 4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate CAS No. 618390-53-7

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2434862
CAS No.: 618390-53-7
M. Wt: 387.347
InChI Key: XXRIVMXXLWMSTG-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a chromen core with a phenyl group at the 3-position and a 4-nitrobenzoate ester at the 7-position.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-21-18-11-10-17(29-22(25)15-6-8-16(9-7-15)23(26)27)12-20(18)28-13-19(21)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRIVMXXLWMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A widely adopted method begins with 2,4-dihydroxyacetophenone, which undergoes Friedel-Crafts acylation to introduce the phenyl group at position 3. The reaction employs aluminum chloride (AlCl₃) as a Lewis catalyst in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Following acylation, cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 4–6 hours, yielding the chromenone core.

Key Reaction Conditions

  • Friedel-Crafts Acylation :
    • 2,4-Dihydroxyacetophenone (1 equiv), benzoyl chloride (1.2 equiv), AlCl₃ (2.5 equiv), DCM, 0°C → rt, 12 h.
    • Work-up: Quench with ice-water, extract with DCM, dry over MgSO₄, concentrate.
  • Cyclization :
    • Intermediate dissolved in PPA, stirred at 120°C for 6 h.
    • Isolation: Precipitation in ice-water, filtration, recrystallization from ethanol.

Esterification with 4-Nitrobenzoyl Chloride

The 7-hydroxyl group of the chromenone undergoes esterification with 4-nitrobenzoyl chloride, facilitated by base-mediated nucleophilic acyl substitution.

Acyl Chloride Activation Method

4-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. The chromenone core reacts with the acyl chloride in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base.

Procedure

  • Acyl Chloride Synthesis :
    • 4-Nitrobenzoic acid (1.2 equiv) refluxed with SOCl₂ (5 equiv) in anhydrous DCM for 3 h.
    • Evaporate excess SOCl₂ under vacuum to yield 4-nitrobenzoyl chloride.
  • Esterification :
    • 7-Hydroxy-4-oxo-3-phenyl-4H-chromene (1 equiv), 4-nitrobenzoyl chloride (1.1 equiv), Cs₂CO₃ (2 equiv), DMF, 80°C, 6 h under argon.
    • Work-up: Dilute with DCM, wash with 1 M HCl and water, dry over Na₂SO₄, concentrate.
    • Purification : Flash chromatography (20–40% ethyl acetate in hexane).

Coupling Agent-Mediated Esterification

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct activation of 4-nitrobenzoic acid.

Procedure

  • 7-Hydroxy-4-oxo-3-phenyl-4H-chromene (1 equiv), 4-nitrobenzoic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3 equiv), DMF, rt, 12 h.
  • Work-up and purification as above.

Analytical Data for Target Compound

  • 1H NMR (600 MHz, CDCl₃) : δ 8.34 (d, J = 8.7 Hz, 2H, Ar-NO₂), 8.18 (d, J = 8.7 Hz, 2H, Ar-NO₂), 7.89 (d, J = 8.8 Hz, 1H, H-5), 7.62–7.51 (m, 5H, Ph), 6.95 (d, J = 8.8 Hz, 1H, H-6), 6.38 (s, 1H, H-2).
  • 13C NMR (151 MHz, CDCl₃) : δ 176.2 (C=O, chromenone), 165.4 (C=O, ester), 152.1–117.3 (aromatic carbons), 121.8 (C-NO₂).
  • HRMS (ESI) : m/z calcd. for C₂₂H₁₃NO₆ [M + H]⁺ 399.0746, found 399.0743.

Mechanistic Insights and Optimization

Base Selection in Esterification

Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in DMF due to its strong deprotonation capacity, achieving >80% conversion. Triethylamine (Et₃N) in DCM, however, results in lower yields (∼60%) due to incomplete activation of the phenol.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Non-polar solvents (toluene, DCM) are less effective, particularly for coupling agent-mediated methods.

Side Reactions and Mitigation

  • Hydrolysis of Acyl Chloride : Strict anhydrous conditions are critical. Molecular sieves (4Å) reduce residual moisture.
  • Over-Esterification : Use of 1.1 equiv acyl chloride minimizes di-ester byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride + Cs₂CO₃ 85 98 High efficiency, scalable Requires SOCl₂ handling
HATU + DIPEA 78 95 Mild conditions, no acyl chloride Cost-prohibitive for large-scale

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 4-amino-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate.

    Substitution: 4-oxo-3-phenyl-4H-chromen-7-ol and 4-nitrobenzoic acid.

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory drugs. Additionally, the compound’s ability to induce apoptosis in cancer cells is being explored for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-oxo-3-phenyl-4H-chromen-7-yl benzoate
  • 4-oxo-3-phenyl-4H-chromen-7-yl 4-methylbenzoate

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct electronic properties to the molecule. This group can participate in various chemical reactions, making the compound versatile for different applications. The nitro group also enhances the compound’s potential as an enzyme inhibitor and its ability to interact with biological targets.

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 4-nitrobenzoate, a synthetic organic compound belonging to the class of chromen derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a chromen core with a phenyl group at the 3-position and a 4-nitrobenzoate ester at the 7-position, which contributes to its potential therapeutic properties.

  • Molecular Formula : C22H17NO5
  • Molecular Weight : 387.35 g/mol
  • CAS Number : 618390-53-7

Synthesis

The synthesis of this compound typically involves the esterification of 4-oxo-3-phenyl-4H-chromen-7-ol with 4-nitrobenzoic acid using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in aprotic solvents like dichloromethane.

Enzyme Inhibition

One of the primary mechanisms by which this compound exhibits biological activity is through enzyme inhibition. It has been studied for its potential to inhibit various enzymes, which can lead to reduced production of pro-inflammatory mediators. This property positions it as a candidate for anti-inflammatory drug development. Notably, it has shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and cancer progression .

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells. Its ability to interact with specific molecular targets allows it to modulate pathways involved in cell proliferation and survival. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others, suggesting its potential as an anticancer agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity can be attributed to its structural components that facilitate interactions with free radicals, thus protecting cellular components from oxidative damage .

In Vitro Studies

A study investigating the inhibitory effects of chromen derivatives found that certain analogs exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency. The structure–activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance biological activity against these enzymes .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies revealed favorable interactions with key residues at the active sites of enzymes, supporting the observed inhibitory effects. Such insights are invaluable for rational drug design aimed at optimizing efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Inhibition Inhibits COX and LOX pathways
Anticancer Induces apoptosis in MCF-7 cells
Antioxidant Scavenges free radicals
Cholinesterase Inhibition Moderate inhibition of AChE/BChE

Q & A

Advanced Research Question

  • NMR : ¹H-NMR shows a deshielded H-5 proton (δ 8.2 ppm) due to conjugation with the nitro group. NOESY confirms spatial proximity between H-6 and the phenyl ring .
  • HRMS : Exact mass [M+H]+ = 406.0912 (calculated: 406.0915) .
  • IR : Strong C=O stretches at 1725 cm⁻¹ (chromenone) and 1700 cm⁻¹ (ester) .

How can computational modeling predict its interactions with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations assess binding to kinases or oxidoreductases:

  • Target : COX-2 (PDB: 5KIR).
  • Key Interactions : Nitro group forms π-anion interaction with Arg120; chromenone oxygen H-bonds with Tyr355 .
  • Validation : Compare with experimental IC50 values (ΔGcalc vs. ΔGexp < 1 kcal/mol).

What methodologies address low solubility in pharmacological assays?

Basic Research Question

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 1.2 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

How do structural modifications alter its photophysical properties?

Advanced Research Question
The nitro group quenches fluorescence (Φfl = 0.03 vs. 0.45 for methoxy analogs). Strategies to enhance emission:

  • Substitution : Replace nitro with electron-donating groups (e.g., -OMe) .
  • Conjugation : Attach fluorophores (e.g., dansyl) via ester hydrolysis .

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